molecular formula C26H44O2 B1243720 Strongylodiol C

Strongylodiol C

Cat. No. B1243720
M. Wt: 388.6 g/mol
InChI Key: PQJKCAKDOAODCG-YEDKSTMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strongylodiol C is a natural product found in Petrosia with data available.

Scientific Research Applications

Isolation and Structure Elucidation

Strongylodiol C was isolated from the Okinawan marine sponge of the genus Strongylophora, and its structure was elucidated through spectroscopic analysis. It was identified as a cytotoxic long-chain acetylenic alcohol, and found to be an enantiomeric mixture with a different ratio. The R configuration of its major enantiomer was established using the modified Mosher's method (Watanabe et al., 2000).

Total Synthesis

The first total synthesis of (R)-strongylodiol A, a relative of strongylodiol C, was achieved using commercially available 1,10-decanediol, highlighting the potential for synthetic reproduction of this compound for further research and application (Yadav & Mishra, 2002). Further, the total syntheses of (R)-strongylodiols C and D were accomplished with high enantiomeric excess, utilizing key steps like the zipper reaction of an alkyne and Cadiot-Chodkiewicz cross-coupling reaction (Liu et al., 2016).

Additional Research Insights

  • Research on related compounds, like strongylodiols A and B, involved stereoselective total synthesis, which is crucial for understanding the molecular structure and potential applications of these compounds (Reber, Knöpfel, & Carreira, 2003).
  • The discovery and synthesis of related acetylenic alcohols, such as strongylodiols D-J, from marine sponges, have expanded the scope of research in this area, offering potential for diverse biological activities and applications (Watanabe et al., 2005).

properties

Product Name

Strongylodiol C

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

(Z,6R)-24-methylpentacos-16-en-2,4-diyne-1,6-diol

InChI

InChI=1S/C26H44O2/c1-25(2)21-17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-22-26(28)23-19-16-20-24-27/h4,6,25-28H,3,5,7-15,17-18,21-22,24H2,1-2H3/b6-4-/t26-/m1/s1

InChI Key

PQJKCAKDOAODCG-YEDKSTMZSA-N

Isomeric SMILES

CC(C)CCCCCC/C=C\CCCCCCCCC[C@H](C#CC#CCO)O

Canonical SMILES

CC(C)CCCCCCC=CCCCCCCCCCC(C#CC#CCO)O

synonyms

(R)-strongylodiol C
strongylodiol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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